Saturated Bioisostere Differentiation: Fsp3 Comparison vs. Benzene-Derived Analogs
2-Aminospiro[3.3]heptane-2-carbonitrile demonstrates a fraction of sp3-hybridized carbons (Fsp3) of 1.0, compared to 0 for benzene-based analogs such as 4-aminobenzonitrile [1]. This increase in Fsp3 is associated with improved ADME properties in medicinal chemistry campaigns [2].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 1.0 |
| Comparator Or Baseline | Benzene (e.g., 4-aminobenzonitrile): Fsp3 = 0 |
| Quantified Difference | 1.0 vs. 0 (100% increase in saturation) |
| Conditions | Calculated from molecular formula C8H12N2 for spiro[3.3]heptane core |
Why This Matters
Higher Fsp3 correlates with increased clinical success rates and improved solubility/permeability profiles, making the spirocyclic scaffold a strategic choice over flat aromatic alternatives.
- [1] Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, e202500738. View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
